physical properties of 1-Ethyl-4-iodo-2-methylbenzene
physical properties of 1-Ethyl-4-iodo-2-methylbenzene
An In-Depth Technical Guide to the Physicochemical Properties of 1-Ethyl-4-iodo-2-methylbenzene
Section 1: Compound Identity and Molecular Structure
1-Ethyl-4-iodo-2-methylbenzene is a polysubstituted aromatic hydrocarbon. As a derivative of toluene, its structure is characterized by an ethyl group, a methyl group, and a heavy iodine atom positioned on the benzene ring. This substitution pattern makes it a valuable, albeit specialized, intermediate in synthetic organic chemistry. Its utility primarily lies in its capacity to participate in cross-coupling reactions (such as Suzuki, Heck, or Sonogashira couplings) where the iodo-substituent serves as an excellent leaving group, enabling the formation of complex carbon-carbon or carbon-heteroatom bonds. Understanding its physical properties is paramount for its effective handling, reaction optimization, and purification in a research and development setting.
The fundamental identifiers for this compound are summarized in Table 1. The molecular structure, depicted in the diagram below, reveals the 1,2,4-substitution pattern on the aromatic ring, which dictates its chemical reactivity and spectroscopic characteristics.
Table 1: Compound Identifiers for 1-Ethyl-4-iodo-2-methylbenzene
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1-Ethyl-4-iodo-2-methylbenzene | N/A |
| CAS Number | 1369834-22-9 | [1] |
| Molecular Formula | C₉H₁₁I | [2] |
| Molecular Weight | 246.09 g/mol | [2] |
| InChI Key | FESVPXRZWVZHMB-UHFFFAOYSA-N | [1] |
| Physical Form | Liquid (at room temperature) |[1] |
Caption: Molecular structure of 1-Ethyl-4-iodo-2-methylbenzene.
Section 2: Core Physical and Thermodynamic Properties
Direct experimental data for 1-Ethyl-4-iodo-2-methylbenzene is not extensively reported in peer-reviewed literature, a common situation for specialized synthetic intermediates. However, by leveraging data from analogous compounds and established physicochemical principles, we can provide reliable estimations and context for its expected properties.
Expert Insight: Structure-Property Relationships The are best understood by comparing it to its parent hydrocarbon, 1-ethyl-4-methylbenzene (p-ethyltoluene). The introduction of a large, heavy iodine atom has predictable and significant consequences:
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Boiling Point: The molecular weight increases substantially (from 120.19 g/mol to 246.09 g/mol ). This enhances the strength of intermolecular London dispersion forces, requiring significantly more thermal energy to induce a phase change from liquid to gas. The boiling point is therefore expected to be much higher than the 162 °C of p-ethyltoluene.[3]
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Density: Iodine is a dense element. Its incorporation into the molecular structure dramatically increases the mass-to-volume ratio compared to a hydrogen atom. The density of the resulting liquid is therefore expected to be considerably greater than that of water.
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Refractive Index: The presence of the large, polarizable electron cloud of the iodine atom typically leads to a higher refractive index.
Table 2: Summary of Physical Properties
| Property | Estimated Value | Experimental Value (Analogues) | Rationale & References |
|---|---|---|---|
| Boiling Point | 245 - 265 °C | 162 °C (for p-ethyltoluene) | The significant increase in molecular weight and polarizability due to the iodine atom elevates the boiling point substantially.[3] A predicted boiling point for the similar 1-Ethyl-4-iodo-2-methoxy-3-methylbenzene is 266.5 °C.[4] |
| Melting Point | < -20 °C | -62.3 °C (for p-ethyltoluene) | The irregular substitution pattern may disrupt crystal lattice packing, likely resulting in a low melting point. The compound is a liquid at room temperature.[1] |
| Density | ~1.45 - 1.55 g/cm³ | 0.86 g/cm³ (for p-ethyltoluene) | The high atomic mass of iodine significantly increases density over the parent hydrocarbon. A predicted density for a related isomer is 1.495 g/cm³.[4] |
| Refractive Index (n_D²⁰) | ~1.58 - 1.62 | 1.498 (for p-ethyltoluene) | The polarizable iodine atom is expected to increase the refractive index considerably. Iodobenzene has a refractive index of ~1.62. |
| LogP (Octanol/Water) | ~4.1 | 3.67 (for p-ethyltoluene) | Increased lipophilicity is expected due to the large, nonpolar iodine atom.[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | N/A | As a nonpolar organic molecule, it exhibits poor solubility in polar solvents like water but high solubility in nonpolar organic solvents. |
Section 3: Spectroscopic & Analytical Characterization
No publicly available spectra for 1-Ethyl-4-iodo-2-methylbenzene were identified. This section provides a detailed prediction of the expected spectral characteristics based on the molecular structure and data from analogous compounds. This predictive analysis is crucial for researchers to confirm the identity and purity of the compound following synthesis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the aliphatic protons of the ethyl and methyl groups.
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Aromatic Region (δ 6.8 - 7.8 ppm): The three aromatic protons are in unique chemical environments and will appear as distinct signals.
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H-3: This proton is ortho to both the methyl and ethyl groups. It will likely appear as a singlet or a narrowly split doublet around δ 6.9-7.1 ppm.
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H-5: This proton is ortho to the iodine atom and meta to the ethyl group. The deshielding effect of the iodine will shift this signal downfield to approximately δ 7.5-7.7 ppm, likely as a doublet.
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H-6: This proton is ortho to the ethyl group and meta to the iodine. It is expected to appear as a doublet around δ 7.0-7.2 ppm.
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Aliphatic Region (δ 1.0 - 3.0 ppm):
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Ethyl -CH₂-: A quartet around δ 2.6-2.8 ppm, split by the adjacent -CH₃ group.
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Methyl -CH₃ (ring): A singlet around δ 2.2-2.4 ppm.
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Ethyl -CH₃: A triplet around δ 1.2-1.4 ppm, split by the adjacent -CH₂- group.
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¹³C NMR Spectroscopy (Predicted)
The molecule has 9 unique carbon environments, which should result in 9 distinct signals in the ¹³C NMR spectrum.
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Aromatic Carbons (δ 90 - 150 ppm):
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C-I (C-4): The carbon directly attached to iodine will be significantly shielded due to the "heavy atom effect," appearing upfield around δ 90-100 ppm.
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C-Et (C-1) & C-Me (C-2): These carbons will be downfield, in the δ 140-145 ppm range.
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Other Aromatic Carbons (C-3, C-5, C-6): These will appear in the typical aromatic region of δ 125-138 ppm.
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Aliphatic Carbons (δ 10 - 30 ppm):
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Ethyl -CH₂-: Expected around δ 28-30 ppm.
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Methyl -CH₃ (ring): Expected around δ 20-22 ppm.
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Ethyl -CH₃: Expected around δ 14-16 ppm.
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Infrared (IR) Spectroscopy (Predicted)
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~3000-2850 cm⁻¹: C-H stretching from the ethyl and methyl groups.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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~1600 cm⁻¹ and ~1470 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.
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~800-900 cm⁻¹: Out-of-plane C-H bending, indicative of the 1,2,4-trisubstitution pattern.
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~700-500 cm⁻¹: C-I stretching vibration. This is often weak and in the far-IR region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): A strong peak is expected at m/z = 246, corresponding to the molecular weight of the compound.
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Key Fragments:
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m/z = 231: Loss of a methyl group ([M-15]⁺).
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m/z = 217: Loss of an ethyl group ([M-29]⁺), likely a prominent peak.
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m/z = 119: Loss of the iodine atom ([M-127]⁺). This will be a very significant peak, representing the stable ethyl-methyl-phenyl cation.
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m/z = 127: A peak corresponding to the iodine cation (I⁺).
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Section 4: Representative Synthesis and Purification Protocol
Direct synthesis of 1-Ethyl-4-iodo-2-methylbenzene can be achieved via electrophilic aromatic iodination of the precursor 1-ethyl-2-methylbenzene. The ortho,para-directing nature of the alkyl groups directs the incoming electrophile. The para-position is sterically more accessible, leading to the desired product as the major isomer.
Protocol: Electrophilic Iodination of 1-Ethyl-2-methylbenzene This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
1. Reagent and Solvent Preparation:
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Dissolve 1-ethyl-2-methylbenzene (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of substrate).
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Prepare a solution of N-Iodosuccinimide (NIS) (1.1 eq) in glacial acetic acid.
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Trifluoroacetic acid (TFA) (0.2 eq) is used as a catalyst.
2. Reaction Assembly and Execution:
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In a round-bottom flask equipped with a magnetic stirrer and protected from light (wrapped in aluminum foil), add the solution of 1-ethyl-2-methylbenzene.
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Add the catalytic amount of TFA to the flask.
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Slowly add the NIS solution dropwise to the stirring mixture at room temperature over 30 minutes.
-
Causality: NIS is chosen as the iodine source because it is a mild and effective electrophilic iodinating agent. The acidic conditions, enhanced by the TFA catalyst, are necessary to generate a potent electrophilic iodine species (I⁺).
3. Reaction Monitoring and Work-up:
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Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
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Causality: The sodium thiosulfate quench is critical. It reduces any unreacted NIS and elemental iodine (I₂) to colorless iodide (I⁻), simplifying purification.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize acids) and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
The crude product is purified by flash column chromatography on silica gel.
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Use a nonpolar eluent system, such as 100% hexanes or a gradient of 0-5% ethyl acetate in hexanes.
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Causality: The product is significantly less polar than the succinimide byproduct, allowing for efficient separation on silica gel.
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Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-Ethyl-4-iodo-2-methylbenzene as a liquid.
Sources
- 1. 1-ethyl-4-iodo-2-methylbenzene | 1369834-22-9 [sigmaaldrich.com]
- 2. 4-Ethyl-1-iodo-2-methylbenzene | C9H11I | CID 53886062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-ethyl-4-methyl- [webbook.nist.gov]
- 4. Page loading... [guidechem.com]
- 5. Benzene, 1-ethyl-4-methyl- (CAS 622-96-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
